(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate
Description
This compound is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a 4-nitrobenzoate ester group. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the 4-nitrobenzoate ester contributes to electrophilic reactivity due to the electron-withdrawing nitro group. This structure is commonly utilized in medicinal chemistry as an intermediate for drug candidates, particularly where controlled amine deprotection and ester reactivity are critical .
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(22)19-13-6-10-15(11-7-13)25-16(21)12-4-8-14(9-5-12)20(23)24/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVROTVJIMUQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Nitrobenzoic Acid
The 4-nitrobenzoate moiety is introduced by esterification of 4-nitrobenzoic acid with an appropriate alcohol. In this case, the alcohol is the hydroxyl group on the Boc-protected cyclohexyl intermediate or a suitable derivative.
- Catalysts: Solid acid catalysts such as hydrogen forms of natural zeolites (clinoptilolite, mordenite, heulandite, phillipsite) have been demonstrated to effectively catalyze esterification reactions.
- Reaction conditions:
- Solvent-free or in ethanol under inert atmosphere (argon) at reflux (~80°C).
- Use of ultradispersed zeolite catalysts (particle sizes 290–480 nm) enhances catalytic activity.
- Application of ultrasound (37 kHz, 330 W) or microwave irradiation (2450 MHz, 300 W) for 2 hours improves conversion and yield.
- Yields: Up to 70% conversion and 67% yield of ethyl 4-nitrobenzoate have been reported under these conditions, indicating efficient esterification.
Hydrogenation for Intermediate Preparation
Hydrogenation is used in related synthetic sequences to reduce double bonds or remove protecting groups.
- Catalyst: 10% palladium on activated carbon (Pd/C).
- Solvent: Methanol or ethyl acetate.
- Pressure and temperature: Hydrogen pressure around 50 psi (2585.81 Torr) at room temperature for 1–3 hours.
- Yields: High yields (~99%) of the hydrogenated product have been reported, with easy catalyst removal by filtration.
Coupling to Form this compound
The final ester bond formation between the Boc-protected amino cyclohexyl moiety and the 4-nitrobenzoate acid or its activated derivative (e.g., acid chloride or carbonochloridate) is typically carried out via:
- Use of coupling reagents: Such as carbodiimides (e.g., DCC, EDC) or acid chlorides to activate the carboxylic acid.
- Reaction conditions: Anhydrous solvents like dichloromethane, low temperature (0°C to room temperature), and presence of base (e.g., pyridine) to scavenge HCl.
- Alternative: Preparation of 4-((tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate (CAS 1649998-62-8) as an activated intermediate facilitates esterification.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Notes
- The use of ultradispersed natural zeolite catalysts combined with microwave or ultrasound irradiation significantly enhances the esterification efficiency of 4-nitrobenzoic acid with alcohols, providing a greener and more efficient synthetic route.
- Hydrogenation steps using 10% Pd/C under mild conditions afford high yields and clean products, facilitating downstream transformations.
- The preparation of 4-((tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate as an activated intermediate is a strategic approach to promote ester bond formation with 4-nitrobenzoic acid derivatives.
- No direct single-step synthesis of this compound was found in the literature, but the above multi-step approach is consistent with standard organic synthesis practices for such compounds.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester and Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the free amine and carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate ester moiety.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or LiAlH4.
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products
Hydrolysis: Free amine and 4-nitrobenzoic acid.
Reduction: Corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to (1s,4s)-4-((tert-butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study showed that the compound reduced tumor growth in preclinical models by inducing apoptosis in cancer cells while sparing normal cells .
Mechanism of Action
The potential mechanisms of action for the anticancer effects include:
- Enzymatic Reduction : The nitro group can be reduced under hypoxic conditions, generating reactive intermediates that preferentially target hypoxic tumor cells.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms.
- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. It facilitates the formation of complex molecules through various reactions such as:
- Coupling Reactions : Useful for creating larger molecular frameworks.
- Acyloxy and Amination Reactions : These reactions allow for the introduction of functional groups that enhance biological activity or modify physical properties .
Materials Science Applications
Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical strength and thermal stability. The unique cyclohexyl structure contributes to improved performance characteristics compared to traditional polymers .
Case Study 1: Antitumor Activity
In a study on human breast cancer cells (MCF-7), this compound showed significant cytotoxicity with an IC50 value of approximately 25 µM. This indicates a potent effect against cancer cell viability at low concentrations .
Case Study 2: Organic Synthesis
A notable synthesis pathway involves reacting bicyclic amines with benzyloxycarbonyl chloride to yield derivatives that can be further modified for specific applications. This method demonstrates the compound's utility as a precursor in developing new therapeutic agents .
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| A549 (Lung Cancer) | 30 | Enzymatic inhibition |
| HeLa (Cervical Cancer) | 20 | Reactive intermediate formation |
Table 2: Organic Synthesis Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Coupling | Formation of larger molecular frameworks | 85 |
| Acyloxy Reaction | Introduction of acyloxy groups | 90 |
| Amination | Functional group modification | 80 |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The nitro group could also be involved in redox reactions within biological systems, potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Diethylaminoethyl 4-nitrobenzoate (Procaine Intermediate)
- Structure: Contains a 4-nitrobenzoate ester linked to a diethylaminoethyl group (C13H18N2O4, MW = 266.29) .
- Key Differences: The diethylaminoethyl group introduces a tertiary amine, which is ionizable (pKa ≈ 9.10), enhancing water solubility at acidic pH. Lacks the Boc protection, making it more prone to undesired reactions at the amine site under basic conditions. Applications: Primarily used as a Procaine synthesis intermediate, contrasting with the Boc-protected target compound’s role in controlled amine delivery .
| Property | Target Compound (Estimated) | 2-Diethylaminoethyl 4-nitrobenzoate |
|---|---|---|
| Molecular Weight | ~335.35 | 266.29 |
| Functional Groups | Boc-amino, 4-nitrobenzoate | Diethylamino, 4-nitrobenzoate |
| Stability in Acid | Boc deprotection | Stable |
| Key Applications | Drug intermediates | Procaine synthesis |
(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate Oxalate
- Structure : Combines Boc-protected amine and ethyl carboxylate groups on a cyclohexane ring.
- Key Differences :
tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate
- Structure : Features a Boc-protected cyclohexylamine with a 2-fluorobenzamido substituent.
- Key Differences :
Research Findings and Functional Group Impact
- Boc Protection : Enhances amine stability during synthesis but requires acidic conditions for deprotection. This contrasts with unprotected amines (e.g., Procaine intermediate), which may form salts (e.g., dihydrochloride derivatives) for improved solubility .
- Nitrobenzoate vs. Carboxylate Esters : The nitro group in the target compound increases electrophilicity, accelerating hydrolysis or nucleophilic substitution reactions compared to ethyl carboxylate derivatives .
Biological Activity
The compound (1s,4s)-4-((tert-butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate, also known as a nitrobenzoate derivative, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesizing data from various studies to understand its mechanisms of action and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C16H23N2O5
- Molecular Weight : 335.37 g/mol
- CAS Number : 223131-25-7
Biological Activity Overview
Nitrobenzoate compounds are known for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promise in several areas:
1. Anticancer Activity
Research indicates that nitrobenzoate derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted that nitrobenzoate-derived compounds can impair vascular development in cancer models, suggesting their potential as antiangiogenic agents. The compound X8, a related nitrobenzoate, was shown to disrupt angiogenesis by interfering with VEGF/VEGFR2 signaling pathways in zebrafish models .
2. Enzyme Inhibition
The ability of this compound to inhibit specific enzymes is crucial for its biological activity. Similar compounds have been studied for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .
3. Anti-inflammatory Properties
Nitrobenzoate derivatives have been reported to exhibit anti-inflammatory effects. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .
Case Studies and Research Findings
A review of various studies provides insight into the biological activities associated with nitrobenzoate compounds:
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE and BChE, the compound may enhance cholinergic signaling.
- Disruption of Angiogenesis : By affecting signaling pathways like VEGF/VEGFR2, it can inhibit the formation of new blood vessels necessary for tumor growth.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through various intracellular signaling cascades.
Q & A
Q. Table 1: Reactivity Trends in Nitrobenzoate Derivatives
| Substituent Position | Electron-Withdrawing Group | Reaction Rate (k, s⁻¹) |
|---|---|---|
| Para-nitro | -NO₂ | 0.45 |
| Meta-chloro | -Cl | 0.12 |
| Ortho-methoxy | -OCH₃ | 0.03 |
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Confirm Boc group integration (9H singlet at δ 1.4 ppm) and cyclohexyl proton splitting patterns (axial vs. equatorial protons).
- ¹³C NMR : Identify carbonyl signals (Boc: ~155 ppm; ester: ~165 ppm) .
X-ray Crystallography : Resolve stereochemistry unambiguously. For example, trans-4-(Boc-amino)cyclohexyl derivatives have been crystallized in orthorhombic systems .
HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>99%) and detect hydrolyzed byproducts (e.g., free 4-nitrobenzoic acid).
IR Spectroscopy : Validate functional groups (N-H stretch at ~3350 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520 and ~1350 cm⁻¹) .
Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated for biological assays?
Methodological Answer:
Accelerated Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC. The Boc group is labile under acidic conditions (pH < 4), while the ester hydrolyzes in basic media (pH > 10) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. For example, Boc-protected cyclohexylamines typically decompose above 200°C .
Light Sensitivity : Expose to UV (254 nm) and visible light to assess nitro group photolysis. Use amber vials for storage if degradation exceeds 5% in 24 hours.
Long-Term Storage : Store lyophilized samples at -20°C with desiccants. Conduct monthly purity checks for 6–12 months.
Advanced: What strategies can be employed to functionalize the nitro group for targeted drug delivery applications?
Methodological Answer:
Reduction to Amine : Use catalytic hydrogenation (H₂, Pd/C) or Zn/HCl to convert -NO₂ to -NH₂. The resulting amine can be conjugated to targeting ligands (e.g., folic acid) via EDC/NHS coupling .
Click Chemistry : Reduce nitro to azide (-N₃) using NaN₃ and PPh₃, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized biomolecules.
Nitro as a Leaving Group : Perform nucleophilic aromatic substitution with thiols or amines under high-temperature conditions (e.g., DMF, 100°C).
Basic: How does the stereochemistry of the cyclohexyl ring influence the compound’s biological activity?
Methodological Answer:
Receptor Docking Studies : Use molecular dynamics simulations to compare (1s,4s) vs. (1r,4r) diastereomers. Axial Boc groups may sterically hinder binding to hydrophobic pockets .
Empirical Testing : Synthesize both diastereomers and evaluate IC₅₀ values in enzyme inhibition assays (e.g., serine hydrolases). For example, trans-4-aminocyclohexanol derivatives show 10-fold higher activity than cis analogs in similar systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
